molecular formula C23H25N3O4S B7534360 N-[3-(azepan-1-ylsulfonyl)-4-methylphenyl]-2-oxo-1H-quinoline-4-carboxamide

N-[3-(azepan-1-ylsulfonyl)-4-methylphenyl]-2-oxo-1H-quinoline-4-carboxamide

Cat. No.: B7534360
M. Wt: 439.5 g/mol
InChI Key: NNJYLTYNQTYJRD-UHFFFAOYSA-N
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Description

This compound features a quinoline core, which is a heterocyclic aromatic organic compound, and is known for its diverse biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(azepan-1-ylsulfonyl)-4-methylphenyl]-2-oxo-1H-quinoline-4-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Quinoline Core: The quinoline core can be synthesized through the Skraup synthesis, which involves the condensation of aniline with glycerol and sulfuric acid in the presence of an oxidizing agent like nitrobenzene.

    Introduction of the Azepane Ring: The azepane ring can be introduced through nucleophilic substitution reactions, where an appropriate azepane derivative reacts with a sulfonyl chloride intermediate.

    Coupling with the Carboxamide Group: The final step involves coupling the quinoline derivative with the azepane-sulfonyl intermediate using standard amide coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions

N-[3-(azepan-1-ylsulfonyl)-4-methylphenyl]-2-oxo-1H-quinoline-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The quinoline core can be oxidized to form quinoline N-oxide derivatives.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The sulfonyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents like palladium on carbon (Pd/C) and hydrogen gas are commonly used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Quinoline N-oxide derivatives.

    Reduction: Aminoquinoline derivatives.

    Substitution: Various substituted quinoline derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including anti-cancer and anti-inflammatory properties.

    Industry: Utilized in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of N-[3-(azepan-1-ylsulfonyl)-4-methylphenyl]-2-oxo-1H-quinoline-4-carboxamide involves its interaction with specific molecular targets. The quinoline core can intercalate with DNA, potentially inhibiting DNA replication and transcription. The sulfonyl group can form strong interactions with enzyme active sites, leading to inhibition of enzyme activity. The azepane ring may enhance the compound’s binding affinity and selectivity for its targets.

Comparison with Similar Compounds

Similar Compounds

    N-[3-(azepan-1-ylsulfonyl)-4-methylphenyl]-2-oxo-1H-quinoline-4-carboxamide: Known for its unique combination of the quinoline core, azepane ring, and sulfonyl group.

    N-(4-methylphenyl)-2-oxo-1H-quinoline-4-carboxamide: Lacks the azepane ring and sulfonyl group, resulting in different chemical properties and biological activities.

    N-[3-(azepan-1-ylsulfonyl)phenyl]-2-oxo-1H-quinoline-4-carboxamide: Similar structure but without the methyl group on the phenyl ring, leading to variations in activity and selectivity.

Uniqueness

The presence of the azepane ring and sulfonyl group in this compound makes it unique compared to other quinoline derivatives. These functional groups enhance its binding affinity, selectivity, and potential biological activities, making it a valuable compound for further research and development.

Properties

IUPAC Name

N-[3-(azepan-1-ylsulfonyl)-4-methylphenyl]-2-oxo-1H-quinoline-4-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H25N3O4S/c1-16-10-11-17(14-21(16)31(29,30)26-12-6-2-3-7-13-26)24-23(28)19-15-22(27)25-20-9-5-4-8-18(19)20/h4-5,8-11,14-15H,2-3,6-7,12-13H2,1H3,(H,24,28)(H,25,27)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NNJYLTYNQTYJRD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)C2=CC(=O)NC3=CC=CC=C32)S(=O)(=O)N4CCCCCC4
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H25N3O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

439.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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